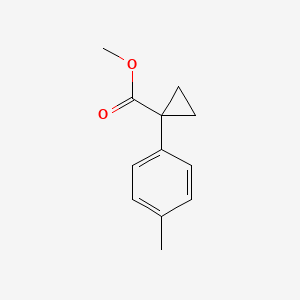
Methyl 1-(p-tolyl)cyclopropanecarboxylate
Descripción general
Descripción
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(p-tolyl)cyclopropanecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, synthesizing information from various studies and reports.
Chemical Structure and Properties
This compound is an ester derived from 1-(p-tolyl)cyclopropanecarboxylic acid. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of approximately 178.23 g/mol. The compound features a cyclopropane ring, which contributes to its unique chemical reactivity and biological interactions.
Anticancer Potential
Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cancer progression .
- Mechanism of Action : The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its structural features allow it to interact with protein kinases, leading to reduced cell viability in cancerous cells.
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing the cyclopropane structure have been studied for their anti-inflammatory effects. For instance, derivatives of phenylcyclopropane carboxamides have shown promising results in reducing inflammation in various models .
- Case Study : A study evaluated the anti-inflammatory activity of several cyclopropane derivatives using models of induced inflammation, demonstrating significant reductions in inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a p-tolyl group; potential kinase inhibitor |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Structure | Contains a chlorophenyl group; different electronic properties |
| 1-(Phenyl)cyclopropanecarboxylic acid | Structure | Lacks methyl substitution; potentially different reactivity |
The presence of the p-tolyl group significantly influences the compound's biological activity by altering its electronic properties and steric hindrance, which can enhance binding affinity to biological targets.
Toxicity and Safety Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. As with many organic compounds, there are potential irritants associated with skin or eye contact. Specific toxicity data remains limited; therefore, handling precautions should be observed when working with this compound in laboratory settings.
Propiedades
IUPAC Name |
methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKNOCBCIJGIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













